1,3,5-Tri(9H-carbazol-9-yl)benzene

Phosphorescent OLED Exciton Blocking Triplet Energy

OLED developers often face exciton quenching in phosphorescent devices due to low-triplet-energy transport layers. 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP) solves this: • Triplet energy 2.85 eV-0.55 eV above NPB-enables exciton blocking in green/red PHOLEDs • Hole mobility (1.9±0.1)×10⁻⁴ cm² V⁻¹ s⁻¹-2.3× higher than NPB-reduces driving voltage • Peak capacitance shift ~1.3% after aging-2.8× more stable than mCP-extends device lifetime • Melting point 325-330 °C ensures morphological stability under operational thermal stress Supplied as sublimation-grade powder (>98% HPLC). Bulk quantities available.

Molecular Formula C42H27N3
Molecular Weight 573.7 g/mol
CAS No. 148044-07-9
Cat. No. B139494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri(9H-carbazol-9-yl)benzene
CAS148044-07-9
Molecular FormulaC42H27N3
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18
InChIInChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H
InChIKeyDVNOWTJCOPZGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TCP Procurement and Key Properties


1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP; CAS 148044-07-9) is a C3-symmetric, star-shaped organic semiconductor featuring a central benzene core symmetrically substituted with three carbazole units [1]. TCP is primarily deployed as a phosphorescent host material and hole-transport/electron-blocking layer in organic light-emitting diodes (OLEDs) . Its key technical specifications include a HOMO level of approximately 5.8 eV, a LUMO level of approximately 2.4 eV, a triplet energy (ET) of 2.85 eV, and a melting point range of 325–330 °C [2][3]. Commercial availability typically requires sublimation-grade purity exceeding 99.0% (HPLC) for device-grade applications .

Workflow Phosphorescent host and hole-transport layer for vacuum-processed OLEDs
Grade Sublimation-grade purity required for device performance
Key Attribute High triplet energy supports exciton confinement and efficiency

TCP Generic Substitution Risks


In OLED device engineering, carbazole-based hole-transport materials such as CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl), mCP (1,3-Bis(carbazol-9-yl)benzene), and NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-4,4'-diamine) are not interchangeable with TCP . TCP's triplet energy (2.85 eV) significantly exceeds that of NPB (2.3 eV), enabling it to function as an exciton-blocking layer that prevents triplet exciton quenching in phosphorescent OLEDs—a role NPB cannot fulfill due to its lower triplet energy [1]. Furthermore, TCP's shallower trap depth and lower trap density compared to NPB directly translate to higher hole mobility and reduced charge accumulation at critical device interfaces [2]. The meta-linked substitution pattern of TCP also yields a higher glass transition temperature and greater morphological stability than CBP, which is essential for maintaining device lifetime under operational thermal stress [3].

Triplet Energy Mismatch

NPB (reported ET ~2.3 eV) cannot confine triplet excitons; substitution may lead to efficiency loss from exciton quenching.

Morphological Stability Difference

CBP's linear biphenyl structure may offer lower thermal stability; TCP's star-shaped architecture reduces crystallization risk under operational heat.

Interface Stability and Charge Accumulation

mCP and NPB show higher capacitance shift after aging, indicating greater interfacial degradation; TCP's interface stability may support longer device lifetime.

TCP vs. CBP, mCP, NPB: Comparative Evidence


Triplet Energy Exciton Confinement

TCP exhibits a triplet energy (ET) of 2.85 eV, which is substantially higher than NPB's triplet energy of 2.3 eV [1]. In phosphorescent OLED architectures, this 0.55 eV difference is functionally critical: NPB's lower triplet energy causes exciton quenching when placed adjacent to the emissive layer, whereas TCP's higher triplet energy effectively confines triplet excitons within the emission zone, thereby preventing non-radiative decay and preserving device efficiency [2].

Triplet Energy Exciton Confinement
Head-to-head
2.85 eV vs NPB 2.3 eV (0.55 eV higher)
Enables exciton confinement and prevents quenching in phosphorescent OLEDs
Reported for neat films; functional in exciton-blocking layer
Phosphorescent OLED Exciton Blocking Triplet Energy

HTL/EML Interface Operational Stability

In a systematic operational stability analysis of blue TADF OLEDs using capacitance-voltage (C-V) characterization, the TCP/emission layer (EML) interface demonstrated the highest stability among three hole-transport materials tested [1]. After electrical aging, the peak capacitance shift ratio at the TCP/EML interface was approximately 1.3%, compared to 3.7% for mCP/EML and 7.4% for NPB/EML interfaces [1]. Lower capacitance shift correlates directly with reduced interfacial charge accumulation and slower degradation kinetics.

HTL/EML Interface Operational Stability
Head-to-head
Capacitance shift TCP/EML: ~1.3% vs mCP 3.7% and NPB 7.4%
Indicates higher interfacial stability and reduced charge accumulation after aging
Blue TADF OLEDs; C-V after electrical aging
OLED Degradation Capacitance-Voltage Analysis Interface Stability

Current Efficiency as Spacer Layer

In a comparative study of spacer layers in red and green phosphorescent OLEDs with the device structure ITO/MoO3 (40 nm)/NPB (40 nm)/TCTA (10 nm)/CBP:GIr114:R-4B (2%, 30 nm)/spacer (3 nm)/CBP:GIr114:R-4B (2%, 30 nm)/BCP (10 nm)/Alq3 (40 nm)/LiF (1 nm)/Al (100 nm), TCP was evaluated as a spacer layer against CBP, TPBI, and BCP [1]. TCP achieved a maximum current efficiency of 16.91 cd/A, which represents an increase in excess of 59% compared to the CBP reference device [1]. The improvement is attributed to TCP's higher LUMO energy level and triplet energy, which confine carriers and excitons to a narrower recombination region, thereby increasing the probability of radiative recombination [1].

Current Efficiency as Spacer
Head-to-head
Max 16.91 cd/A (>59% increase vs CBP baseline)
Supports higher efficiency in spacer layer application
Red/green phosphorescent OLED; 3 nm spacer
Phosphorescent OLED Spacer Layer Current Efficiency

Hole Mobility and Trap Characteristics

A comparative investigation of hole transport characteristics in hole-only devices based on TCP and NPB reveals significant differences in mobility and trap profiles [1]. TCP exhibits a hole mobility of (1.9 ± 0.1) × 10⁻⁴ cm² V⁻¹ s⁻¹, which is approximately 2.3× higher than NPB's hole mobility of (8.1 ± 0.5) × 10⁻⁵ cm² V⁻¹ s⁻¹ [1]. This superior mobility correlates with TCP's lower trap density (Nt = (1.9 ± 0.02) × 10¹⁸ cm⁻³) and shallower characteristic trap depth (117 ± 5 meV) compared to NPB (Nt = (6.3 ± 0.3) × 10¹⁸ cm⁻³; trap depth = 135 ± 6 meV) [1]. The reduced trap density and shallower trap depth in TCP films facilitate more efficient and less impeded hole transport.

Hole Mobility and Trap Characteristics
Head-to-head
(1.9±0.1)×10⁻⁴ cm²/V·s, 2.3× higher than NPB
Supports faster hole transport and lower driving voltage
Hole-only devices, room temperature; lower trap density reported
Hole Mobility Trap Density Charge Transport

Thermal and Morphological Stability

TCP's melting point range of 325–330 °C is substantially higher than that of CBP (melting point approximately 281–283 °C) [1]. While exact glass transition temperature (Tg) values for TCP vary in literature, its star-shaped, C3-symmetric molecular architecture confers greater morphological stability under thermal stress compared to the linear biphenyl-linked CBP structure [2]. This architectural difference translates to reduced susceptibility to thermally induced crystallization during device operation and fabrication, a critical factor for OLED longevity.

Thermal and Morphological Stability
Cross-study comparable
MP 325–330 °C (CBP ~281–283 °C)
Greater thermal robustness for vacuum processing
DSC; star-shaped architecture confers morphological stability
Glass Transition Temperature Morphological Stability Thermal Stress

TCP Validated Application Scenarios


Exciton-Blocking Layer in Phosphorescent OLEDs

Based on TCP's 2.85 eV triplet energy—0.55 eV higher than NPB's 2.3 eV—TCP should be specified as the exciton-blocking or hole-transport layer immediately adjacent to phosphorescent emissive layers containing green or red iridium-complex dopants [1]. This prevents triplet exciton quenching and preserves internal quantum efficiency. The >59% current efficiency improvement over CBP as a spacer layer in red/green phosphorescent devices further validates this application [2].

HTL/EML Interface for High-Stability TADF OLEDs

For blue TADF OLED architectures where operational lifetime is a critical specification, TCP should be selected as the HTL material at the HTL/EML interface. TCP's peak capacitance shift ratio of ~1.3% after electrical aging demonstrates 2.8× higher interfacial stability than mCP (3.7%) and 5.7× higher stability than NPB (7.4%) [3]. This stability advantage directly correlates with reduced charge accumulation and extended device lifetime, making TCP the preferred choice for commercial display applications requiring multi-year operational warranties.

High-Mobility Hole-Transport Layer

When device engineering priorities include minimizing driving voltage or achieving balanced carrier injection, TCP offers a hole mobility of (1.9 ± 0.1) × 10⁻⁴ cm² V⁻¹ s⁻¹—2.3× higher than NPB [4]. Combined with TCP's lower trap density and shallower trap depth, this enables faster hole transport with reduced impedance. This makes TCP particularly suitable for large-area OLED lighting panels or high-brightness displays where voltage drops across the HTL would otherwise limit performance.

Thermally Robust Host for Vacuum-Processed OLEDs

For vacuum thermal evaporation (VTE) fabrication processes requiring materials that resist thermal degradation and morphological changes, TCP's melting point of 325–330 °C provides a significant margin over CBP (~281–283 °C) [5]. TCP's star-shaped molecular architecture confers amorphous film stability under prolonged thermal stress, reducing the risk of crystallization-induced device failure during operation. This thermal robustness is essential for automotive displays and high-brightness signage applications where junction temperatures can exceed 60 °C.

Application
Selection Property
Validation Focus
Exciton-blocking layer in phosphorescent OLEDs
High triplet energy and reported efficiency gain as spacer
Triplet exciton quenching prevention and efficiency retention
HTL/EML interface for high-stability TADF OLEDs
Low interfacial capacitance shift after electrical aging
Long-term operational stability and charge accumulation
High-mobility hole-transport layer
Higher reported hole mobility and lower trap density
Driving voltage reduction and balanced carrier injection
Thermally robust host for vacuum-processed OLEDs
High melting point and morphological stability under thermal stress
Resistance to crystallization during fabrication and operation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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